tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
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Overview
Description
tert-Butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by esterification with tert-butyl propanoate. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming a different bicyclic structure.
Oxidation Reactions: Oxidation can introduce new functional groups into the bicyclic framework.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with hydrogen gas would produce a deiodinated bicyclic compound.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-{3-iodobicyclo[111]pentan-1-yl}propanoate serves as a versatile intermediate for constructing complex molecular architectures
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its bicyclic framework can be modified to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: In the industrial sector, tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for precise spatial orientation, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate
Comparison: Compared to similar compounds, tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is unique due to the presence of the iodine atom, which provides a site for further functionalization. This makes it a valuable intermediate in organic synthesis, offering more versatility in chemical modifications.
Properties
CAS No. |
2680534-03-4 |
---|---|
Molecular Formula |
C12H19IO2 |
Molecular Weight |
322.2 |
Purity |
95 |
Origin of Product |
United States |
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